3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is a chemical compound with the molecular formula C11H16BrNO3 . It is an organic compound that contains bromine, nitrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” can be represented by the InChI code: 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule contains a bromine atom attached to the third carbon atom, and a methoxyethoxy group attached to the fourth carbon atom of the aniline ring .Physical And Chemical Properties Analysis
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is an oil at room temperature . It has a molecular weight of 290.16 .Scientific Research Applications
Synthesis of Pyrroles and Indoles
A variant of Knorr's pyrrole synthesis involving the reaction between ethyl 3-bromopyruvate and p-substituted anilines, including methoxy-aniline derivatives, showcases the role of such compounds in synthesizing N-aryl-pyrrole and indole derivatives. This method underscores the importance of aniline derivatives in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Zhang et al., 2010).
Material Science and Polymer Chemistry
In material science, all-para-brominated oligo(N-phenyl-m-aniline)s synthesis demonstrates the application of brominated aniline derivatives in creating high-spin cationic states within polymers. Such compounds can be oxidized into dications with triplet spin-multiplicity, showing potential in developing advanced materials with unique electronic properties (Ito et al., 2002).
Environmental Science and Wastewater Treatment
The microbial transformation of substituted anilines, including bromo and methoxy derivatives, into catechols highlights their potential in bioremediation processes. This study indicates how the structural properties of anilines influence their degradation and transformation by bacteria, contributing to environmental cleanup strategies (Paris & Wolfe, 1987).
Chemical Sensing and Biological Applications
Schiff bases derived from aniline derivatives serve as effective sensors for metal ions, demonstrating the utility of such compounds in developing fluorescent sensors for biological and environmental monitoring. These compounds exhibit selective fluorescence enhancement upon binding with specific metal ions, such as aluminum, showcasing their potential in detecting and quantifying metal ions in various matrices (Pandya et al., 2014).
Pharmacokinetics and Drug Development
Aniline derivatives, including those with bromo and methoxy groups, are critical in synthesizing compounds for pharmacokinetic and pharmacodynamic evaluations. These compounds are involved in creating labeled molecules for in vivo studies, illustrating their significance in drug development and biological research (Wang et al., 1993).
Safety And Hazards
“3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHKXCFVSJZOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.